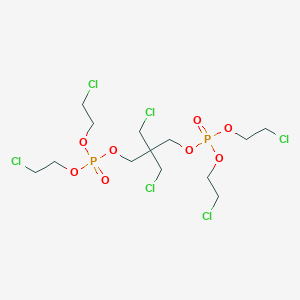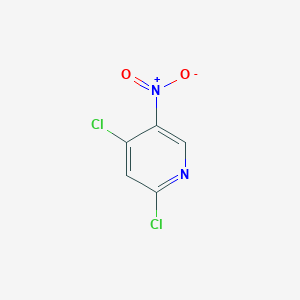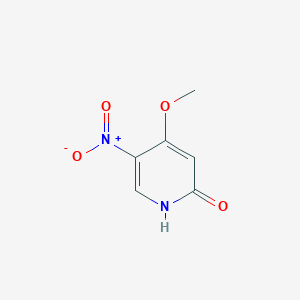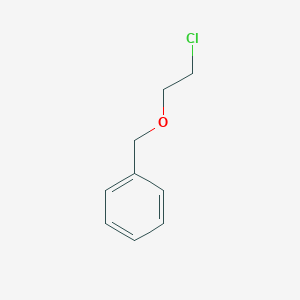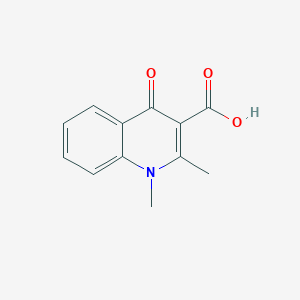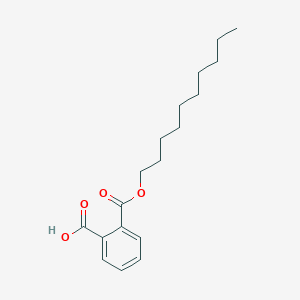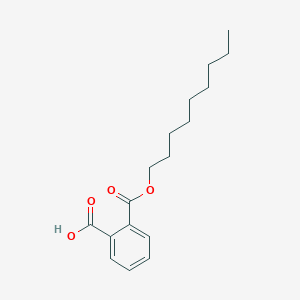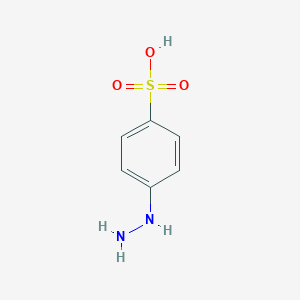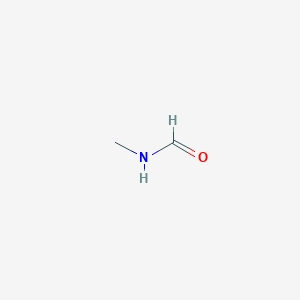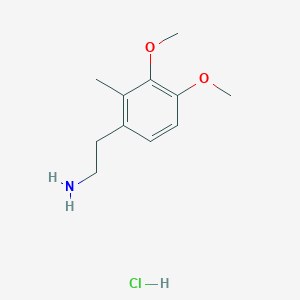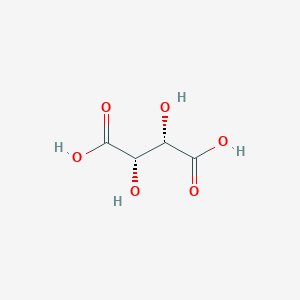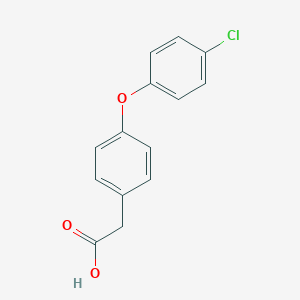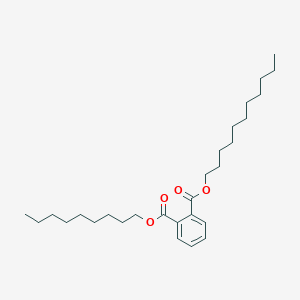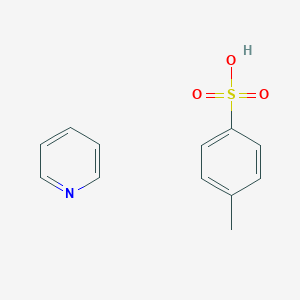
Pyridinium toluene-4-sulphonate
Overview
Description
Synthesis Analysis
The synthesis of pyridinium toluene-4-sulphonate involves the reaction of toluene-p-sulphonyl chloride with pyridine, leading to the production of N-(5α-cholest-1-en-3α-yl)-pyridinium tosylate among other products. This process showcases the reactivity of pyridine towards sulphonyl chloride under specific conditions, yielding a variety of rearrangement products including the desired pyridinium salt (Laing & Sykes, 1968).
Molecular Structure Analysis
The molecular structure of pyridinium toluene-4-sulphonate derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a related compound, [{Rh2(6-methylpyridin-2-olato)3(p-MeC6H4SO2O)}2]·Et2O, demonstrates the bridging capability of the toluene-p-sulphonate ligand across a metal-metal bond, offering insights into the structural aspects of sulphonate-bearing pyridinium compounds (Clegg, Akhter, & Garner, 1984).
Chemical Reactions and Properties
Pyridinium toluene-4-sulphonate participates in various chemical reactions, exhibiting a wide range of chemical properties. It has been involved in sulphonylation reactions, demonstrating its utility as a reagent in the introduction of sulfonyl groups to heteroaromatic N-oxides under mild, metal-free conditions (Sun et al., 2015). Furthermore, it is used in the synthesis of complex molecules such as poly[N-(4-pyridinium dichromate)-p-styrene sulphonamide], which is an efficient reagent for the oxidation of alcohols (Khazaei, Mehdipour, & Yadegari, 2004).
Physical Properties Analysis
The physical properties of pyridinium toluene-4-sulphonate and its derivatives are crucial for their applications in material science and organic synthesis. Although specific studies detailing the physical properties of pyridinium toluene-4-sulphonate were not identified, research on similar compounds provides insights into their solubility, thermal stability, and conductive behaviors, which are essential for their application in polymer science and electronics.
Chemical Properties Analysis
The chemical properties of pyridinium toluene-4-sulphonate are defined by its reactivity towards nucleophiles, its ability to undergo various substitution reactions, and its role as a catalyst or reagent in organic transformations. Its involvement in the synthesis of metal complexes illustrates its utility in coordination chemistry and its potential for creating novel materials with enhanced catalytic and pharmaceutical applications (Orie, Ike, & Nzeneri, 2021).
Scientific Research Applications
Field
Application Summary
PPTS is used in the synthesis of high molecular weight poly(L-lactic acid) (PLLA) from functionally terminated oligomers .
Method of Application
The polyesterification method is employed at room temperature using diisopropylcarbodiimide and PPTS. Self-condensation of hydroxyl and carboxylic acid-terminated poly(L-lactic acid) oligomers resulted in polymers with high molecular weights .
Results
The method resulted in polymers with high molecular weights (Mn [ 45,000) under mild conditions .
Application as an Organic Catalyst
Field
Application Summary
PPTS has been extensively explored as an organic catalyst for promoting chemical transformations such as synthesis and cleavage of acetals, and deprotection of silyl or tetrahydropyranyl groups .
Method of Application
PPTS can be prepared from pyridine and p-toluenesulfonic acid and has good solubility in organic solvents like methylene chloride, chloroform, acetone, and ethanol .
Results
PPTS is used as a catalyst in important synthesis steps, including Claisen rearrangements, acetal deprotection, diastereoselective reactions, and regioselective additions .
Application in Asymmetric Aldol Condensation
Field
Application Summary
PPTS is used as a co-catalyst with L-proline to improve both yield and enantioselectivity of an asymmetric aldol condensation between dioxanones and aldehydes .
Method of Application
PPTS is used in conjunction with L-proline as a co-catalyst in the reaction .
Results
The use of PPTS as a co-catalyst improved both the yield and enantioselectivity of the reaction .
Application in the Preparation of Tetrahydropyranyl Ethers
Field
Application Summary
PPTS is an efficient catalyst for the preparation of tetrahydropyranyl ethers, which are used for OH-protection .
Method of Application
PPTS is used as a catalyst in the reaction .
Results
The use of PPTS resulted in the efficient preparation of tetrahydropyranyl ethers .
Application in Regioselective Azidoalkoxylation of Enol Ether
Field
Application Summary
PPTS acts as a Lewis acid catalyst, facilitating the regioselective azidoalkoxylation of enol ether .
Method of Application
PPTS is used as a catalyst in the reaction .
Results
The use of PPTS resulted in the regioselective azidoalkoxylation of enol ether .
Application in Esterification Reactions
Field
Application Summary
PPTS acts as a mild acid catalyst, facilitating reactions such as esterifications .
Method of Application
PPTS is used as a catalyst in the reaction .
Results
The use of PPTS resulted in the efficient esterification of carboxylic acids .
Application in Beckmann Rearrangements
Field
Application Summary
PPTS acts as a mild and selective acid catalyst, facilitating reactions like Beckmann rearrangements .
Method of Application
PPTS is used as a catalyst in the reaction .
Results
The use of PPTS resulted in the efficient Beckmann rearrangement of ketoximes to amides .
Application in Acetalizations
Field
Application Summary
PPTS acts as a mild and selective acid catalyst, facilitating reactions like acetalizations .
Method of Application
PPTS is used as a catalyst in the reaction .
Results
The use of PPTS resulted in the efficient acetalization of aldehydes or ketones .
Future Directions
The lipid analogues of PPTS were examined for catalyzing the condensation of an equimolar mixture of carboxylic acids and alcohols under mild conditions without removal of water . The introduction of a lipid chain and nitro group significantly improved the activity of PPTS and led to selectivity at suppressing elimination side reactions of alcohols . This suggests that modifications to the PPTS structure could lead to improved catalytic activity and selectivity in future applications.
properties
IUPAC Name |
4-methylbenzenesulfonic acid;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066952 | |
| Record name | Pyridine, 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-methylbenzenesulfonate | |
CAS RN |
24057-28-1 | |
| Record name | Pyridinium p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-methyl-, compd. with pyridine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024057281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinium toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

